molecular formula C14H13F3N2O2S B2734612 N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide CAS No. 338793-11-6

N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2734612
CAS No.: 338793-11-6
M. Wt: 330.33
InChI Key: IKRZEBNOKVJTQK-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound features a thiazole core substituted with a methyl group at position 2, a trifluoromethyl group at position 4, and a carboxamide group at position 3. The amide nitrogen is further substituted with a (4-methoxyphenyl)methyl moiety.

Formation of the thiazole ring via cyclization of nitriles with ethyl 2-bromoacetoacetate .

Hydrolysis of the ester intermediate to a carboxylic acid.

Amide coupling with 4-methoxyphenylmethylamine using coupling reagents like HATU or DIPEA .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-8-19-12(14(15,16)17)11(22-8)13(20)18-7-9-3-5-10(21-2)6-4-9/h3-6H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRZEBNOKVJTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NCC2=CC=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Trifluoroacetyl Ethyl Acetoacetate

The synthesis begins with trifluoroacetyl ethyl acetoacetate, which undergoes chlorination using chlorosulfuric acid. Critical parameters include:

  • Temperature : Maintained between -15°C and -5°C during chlorosulfuric acid addition to minimize side reactions.
  • Molar Ratio : Chlorosulfuric acid to trifluoroacetyl ethyl acetoacetate at 0.92–0.98:1.00 to suppress overchlorination.
  • Reaction Time : 10–18 hours at 5–15°C to ensure complete conversion.

Post-reaction, unreacted starting material is recovered via vacuum distillation (35°C/10 mmHg), achieving >98.5% purity for subsequent steps.

Cyclization with Thioacetamide

The chlorinated intermediate is cyclized with thioacetamide in ethanol under reflux:

  • Solvent : Ethanol (2.0–3.2 weight ratio relative to intermediate).
  • Reaction Conditions : 8–12 hours at reflux to form 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl carboxylate.
  • Yield : ~92% after hydrolysis and purification.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (15% w/v):

  • Conditions : Reflux for 3 hours, followed by acidification with HCl to pH 1.
  • Workup : Filtration and recrystallization yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with 98.7% HPLC purity.

Amide Bond Formation with 4-Methoxybenzylamine

The carboxylic acid is coupled with 4-methoxybenzylamine to form the target carboxamide. Two primary strategies are employed:

Acyl Chloride Intermediate

The carboxylic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride:

  • Activation : Stirring at 0–5°C for 2 hours in anhydrous DCM.
  • Coupling : Reaction with 4-methoxybenzylamine in the presence of a base (e.g., triethylamine) at room temperature.

Direct Coupling via EDCI/DMAP

A more efficient one-pot method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP):

  • Conditions : Stirring in DCM under argon for 48 hours.
  • Workup : Extraction with HCl (32%) and Na2SO4, followed by column chromatography (hexane/ethyl acetate).

Comparative Analysis of Coupling Methods

Method Yield (%) Purity (%) Reaction Time
Acyl Chloride 85 97.2 6 hours
EDCI/DMAP 78–87 98.5 48 hours

Synthesis of 4-Methoxybenzylamine

The amine component, 4-methoxybenzylamine, is prepared via reductive amination of 4-methoxybenzaldehyde:

  • Reducing Agent : Sodium borohydride in ethanol.
  • Conditions : 16 hours at 20°C, followed by purification via silica gel chromatography (DCM/MeOH = 20:1).
  • Yield : 39.8%.

Optimization and Challenges

Regioselectivity in Thiazole Formation

The position of methyl and trifluoromethyl groups on the thiazole ring is controlled by the sequence of chlorination and cyclization. Excess chlorosulfuric acid or elevated temperatures lead to overchlorinated byproducts (>0.3%), necessitating precise stoichiometry.

Purification Strategies

  • Column Chromatography : Used for intermediates (e.g., ethyl carboxylate) with silica gel and DCM/MeOH.
  • Recrystallization : Ethanol/water mixtures yield high-purity carboxylic acid (mp 163.5–165.0°C).

Industrial-Scale Considerations

Patent CN102161660A highlights methodologies adaptable for large-scale production:

  • Solvent Recovery : Ethanol from hydrolysis steps is recycled via vacuum distillation, reducing waste.
  • Cost Efficiency : Avoiding toxic solvents (e.g., DMF) and minimizing column chromatography lowers operational costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

  • Acidic hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures cleaves the amide bond, yielding 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

  • Basic hydrolysis : NaOH or KOH in aqueous ethanol converts the amide to the corresponding carboxylate salt, which is acidified to isolate the free acid .

Electrophilic Substitution

The electron-deficient thiazole ring (due to the trifluoromethyl group) facilitates electrophilic aromatic substitution at the C-4 position. Example reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group.

  • Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens .

Trifluoromethyl Group Reactivity

The -CF₃ group is chemically inert under most conditions but can participate in nucleophilic aromatic substitution under extreme conditions (e.g., strong bases or high temperatures) .

Methoxybenzyl Group

The methoxy group on the benzyl moiety is susceptible to demethylation using reagents like BBr₃ or HI, yielding a phenolic derivative .

Coordination and Complexation

The carboxamide nitrogen and thiazole sulfur atoms can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These interactions are studied using UV-Vis and NMR spectroscopy .

Stability Under Physiological Conditions

In vitro studies suggest the compound remains stable in neutral aqueous buffers but undergoes gradual hydrolysis in acidic (pH < 4) or alkaline (pH > 9) environments, releasing the carboxylic acid and amine fragments .

Analytical Methods for Reaction Monitoring

  • TLC : Silica gel plates with ethyl acetate/hexane eluents.

  • NMR : ¹H/¹⁹F NMR tracks structural changes (e.g., amide hydrolysis).

  • MS : High-resolution mass spectrometry confirms reaction products .

Scientific Research Applications

Anticancer Properties

Thiazole derivatives, including N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide, have shown promising anticancer activity. Research indicates that compounds with thiazole moieties can induce apoptosis in cancer cells and exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain thiazole derivatives possess significant inhibitory effects on human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) with IC50 values ranging from 10 to 30 µM .

Antiviral Activity

Recent investigations into thiazole compounds have revealed their potential as antiviral agents. Some derivatives have exhibited activity against viral infections, including Dengue virus and Tobacco Mosaic Virus (TMV), with EC50 values indicating effective inhibition at low concentrations . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance antiviral efficacy.

Anticancer Activity Case Study

In a study published by Evren et al., various thiazole derivatives were synthesized and screened for anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. Among the synthesized compounds, one derivative demonstrated an IC50 value of 23.30 ± 0.35 mM against both cell lines, indicating its potential as a lead compound for further development .

Antiviral Efficacy Case Study

Another significant study focused on the antiviral properties of thiazole derivatives against Dengue virus. The research highlighted a specific compound with an EC50 value of 0.96 µg/mL, showcasing its effectiveness in inhibiting viral replication . The findings emphasize the importance of structural modifications in enhancing antiviral activity.

Data Summary Table

Application TypeBiological ActivityNotable Findings

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The trifluoromethyl group enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for membrane penetration in antibacterial () and antifungal () applications.
  • Methoxy vs.
  • Amide Linker Variations : Substitution with bulky groups (e.g., 3,4-dichlorophenyl in ) shifts activity toward kinase modulation, highlighting scaffold versatility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-Fluorophenyl) Analog () Thifluzamide ()
LogP ~3.0 (estimated) 3.67 (measured) 3.67 (measured)
Solubility Moderate (methoxy enhances polarity) Low (fluorophenyl reduces polarity) Very low (halogenated)
Synthetic Yield ~34–73% (analogous routes) 73% (reported) Not specified

Notes:

  • The trifluoromethyl group contributes to high logP values across analogs, favoring lipid-rich environments.

Mechanistic Insights

  • Antibacterial Activity : Nitrothiophene-carboxamide analogs () inhibit bacterial efflux pumps or disrupt membrane integrity, a mechanism likely shared by the target compound due to structural similarities .
  • Antifungal Activity : Thifluzamide () targets succinate dehydrogenase, suggesting the trifluoromethyl-thiazole scaffold’s applicability in diverse enzyme inhibition roles .
  • Kinase Modulation : The 3,4-dichlorophenyl analog () activates c-Abl kinase, underscoring the scaffold’s adaptability to nucleic acid-binding domains .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C14H13F3N2O2S
  • Molecular Weight : 320.33 g/mol
  • CAS Number : 338793-11-6

The compound features a thiazole ring, which is known for its pharmacological properties, and a methoxyphenyl group that enhances its biological activity.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various studies:

  • In vitro Studies :
    • A study demonstrated that thiazole derivatives, including compounds similar to this compound, exhibited cytotoxic effects against several cancer cell lines. The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL against specific cell lines, indicating their potential as anticancer agents .
    • The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects .
  • Mechanisms of Action :
    • The anticancer activity has been attributed to the compound's ability to induce apoptosis in cancer cells. Studies have shown that it can enhance caspase-3 activity and cause morphological changes in treated cells, which are hallmarks of apoptosis .
    • Molecular dynamics simulations suggest that the compound interacts with proteins involved in cell survival pathways, indicating a mechanism through which it may exert its effects .

Antibacterial Activity

The biological activity of this compound extends beyond anticancer properties:

  • In vitro Antibacterial Studies :
    • Thiazole derivatives have been reported to possess antibacterial properties. While specific data on this compound's antibacterial activity was limited, related thiazole compounds have demonstrated effective inhibition against various bacterial strains .
    • The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can significantly impact antibacterial efficacy, suggesting that this compound may also exhibit such properties .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerIC50 values between 1.61 - 1.98 µg/mL
Apoptosis InductionEnhanced caspase-3 activity
AntibacterialEffective against various bacterial strains

Notable Research

A comprehensive study synthesized various thiazole derivatives and evaluated their biological activities. Among these, compounds closely related to this compound showed significant anticancer potential through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of N-[(4-methoxyphenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. Key signals include the trifluoromethyl group (δ120125\delta \sim 120-125 ppm in 19F^{19}F-NMR) and methoxyphenyl protons (δ3.84.0\delta \sim 3.8-4.0 ppm in 1H^1H-NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected: ~358.3 g/mol) and detect fragmentation patterns .

Q. How can researchers address low aqueous solubility during in vitro biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without cytotoxicity .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles to improve bioavailability. Characterize using dynamic light scattering (DLS) and transmission electron microscopy (TEM) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
  • Machine Learning (ML) : Train models on existing thiazole synthesis data to predict optimal reaction conditions (e.g., catalysts, solvents) for derivative synthesis. Platforms like ICReDD integrate experimental and computational workflows .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Key Modifications :
  • Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to modulate electron density and binding affinity .
  • Introduce heterocyclic rings (e.g., pyrazole) at the carboxamide position to explore interactions with target enzymes .
  • Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values to establish SAR trends .

Q. What experimental approaches resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., pIC50_{50}). Apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Orthogonal Assays : Validate activity via complementary methods (e.g., enzymatic inhibition assays vs. cell-based viability assays) to rule out assay-specific artifacts .

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